5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine

Catalog No.
S759936
CAS No.
39181-54-9
M.F
C9H8FN3S
M. Wt
209.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amin...

CAS Number

39181-54-9

Product Name

5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine

IUPAC Name

5-[(3-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine

Molecular Formula

C9H8FN3S

Molecular Weight

209.25 g/mol

InChI

InChI=1S/C9H8FN3S/c10-7-3-1-2-6(4-7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13)

InChI Key

GVGKHZZMJYTPKV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CC2=NN=C(S2)N

Canonical SMILES

C1=CC(=CC(=C1)F)CC2=NN=C(S2)N
  • Drug Discovery: 1,3,4-Thiadiazoles are a class of heterocyclic compounds (compounds containing atoms from two or more different elements in the ring) known for exhibiting a wide range of biological activities []. Studies have shown potential for 1,3,4-thiadiazole derivatives in areas like anticancer, antifungal, and antimicrobial applications [, , ]. The introduction of fluorine atoms can sometimes alter the biological properties of a molecule, so 5-F-PM-TD could be of interest for researchers investigating novel drug candidates.

5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine is a chemical compound characterized by its unique structure, which includes a thiadiazole ring substituted with a 3-fluorophenyl group. Its molecular formula is C₈H₆FN₃S, and it has a molecular weight of approximately 195.22 g/mol. The compound features a five-membered heterocyclic ring containing nitrogen and sulfur atoms, which contributes to its diverse biological activities and potential applications in medicinal chemistry.

The compound's structure allows for various interactions with biological targets, making it a subject of interest in pharmaceutical research. The dihedral angle between the thiadiazole and the benzene rings in its crystal structure is approximately 37.3°, indicating a certain degree of conformational flexibility that may influence its biological interactions .

Typical of thiadiazole derivatives. Notably:

  • Diazotization Reaction: The compound can be transformed into diazonium salts through diazotization with nitrosyl sulfuric acid, followed by coupling with various compounds to form azo dyes .
  • Mannich Reaction: This compound can participate in Mannich reactions, which involve the condensation of carbonyl compounds with amines and formaldehyde, leading to the formation of more complex derivatives .

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of 5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine is significant due to the presence of the thiadiazole moiety. Thiadiazole derivatives are known for their broad spectrum of biological activities, including:

  • Antimicrobial Activity: Many derivatives exhibit potent antibacterial and antifungal properties .
  • Antitumor Activity: Some studies have indicated that thiadiazole compounds can show cytotoxic effects against cancer cell lines .
  • Insecticidal Properties: The compound may also possess insecticidal activity due to its structural characteristics .

These properties make it a promising candidate for further pharmacological exploration.

The synthesis of 5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-fluorobenzoic acid with thiosemicarbazide. The general steps include:

  • Mixing 3-fluorobenzoic acid and thiosemicarbazide in a suitable solvent.
  • Heating the mixture under controlled conditions (e.g., at approximately 363 K) for several hours.
  • Cooling the reaction mixture to precipitate the crude product.
  • Purifying the product through crystallization from ethanol or another solvent .

This method provides an efficient route to synthesize the target compound.

5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine has potential applications in various fields:

  • Pharmaceuticals: Due to its antimicrobial and anticancer properties, it may be developed into new therapeutic agents.
  • Agriculture: Its insecticidal properties suggest possible uses in pest control formulations.
  • Dye Chemistry: The ability to form azo dyes through diazotization reactions opens avenues for applications in textile and dye industries .

Traditional Cyclization Approaches Using Thiosemicarbazide

The traditional synthesis of 5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine relies primarily on the well-established cyclization of thiosemicarbazide with 3-fluorobenzoic acid derivatives [1] [2]. This classical approach involves the formation of an intermediate thiosemicarbazone followed by cyclodehydration to yield the desired thiadiazole ring system [3] [4].

The fundamental mechanism begins with the nucleophilic attack of thiosemicarbazide on the carbonyl carbon of 3-fluorobenzoic acid, followed by dehydration to form the corresponding thiosemicarbazone intermediate [3]. Subsequently, cyclization occurs through intramolecular attack of the sulfur atom on the carbonyl group, resulting in the formation of the five-membered thiadiazole ring with concomitant elimination of water [5].

Phosphorus oxychloride has emerged as the most commonly employed cyclizing agent for this transformation [2] [6]. The reaction typically requires heating at temperatures ranging from 80 to 90 degrees Celsius for one hour under stirring conditions [2]. Following the cyclization step, the reaction mixture is cooled and carefully treated with water, followed by refluxing for four hours [2]. The final product is obtained through basification of the solution to pH 8 using 50% sodium hydroxide solution [2].

Alternative dehydrating agents have been investigated, including concentrated sulfuric acid and polyphosphoric acid [5]. The use of concentrated sulfuric acid as a cyclizing agent has shown particular promise, with researchers reporting yields in the range of 60-75% for various thiadiazole derivatives [7]. The mechanism involves protonation of the carbonyl oxygen, making the carbon more electrophilic and facilitating nucleophilic attack by the sulfur atom [3].

A notable advancement in traditional synthesis involves the use of polyphosphate ester as a more environmentally benign alternative to phosphorus oxychloride or thionyl chloride [4]. This method enables one-pot synthesis of 2-amino-1,3,4-thiadiazoles through a three-step process involving thiosemicarbazide and carboxylic acid, resulting in the formation of the corresponding 2-amino-1,3,4-thiadiazole without the need for toxic additives [4].

Modern Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has revolutionized the preparation of 1,3,4-thiadiazole derivatives, offering significant advantages in terms of reaction time, yield, and energy efficiency [8] [9] [10]. For the synthesis of 5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine, microwave irradiation has demonstrated remarkable improvements over conventional heating methods [11].

The microwave-assisted approach typically involves the reaction of methyl 3-fluorobenzoate with thiosemicarbazide under microwave irradiation at 340 watts for 20-30 minutes [9]. This represents a dramatic reduction in reaction time compared to conventional methods, which may require several hours of heating [9]. The enhanced reaction kinetics are attributed to the selective heating of polar molecules and the uniform distribution of energy throughout the reaction mixture [12] [13].

Recent studies have demonstrated that microwave-assisted synthesis can achieve yields ranging from 85-90% for thiadiazole derivatives, compared to 75-80% obtained through conventional heating methods [11]. The improved yields are attributed to the rapid and uniform heating provided by microwave irradiation, which minimizes side reactions and decomposition products [8].

The optimization of microwave parameters has revealed that power settings between 340-600 watts provide optimal results [9] [14]. Lower power settings (250 watts) require longer reaction times but can still achieve excellent yields of 88% [14]. The use of higher power settings (600 watts) with phosphorus oxychloride as catalyst has been reported to achieve yields up to 90% in just 5 minutes [14].

Solvent-free microwave-assisted synthesis has emerged as a particularly attractive approach for green chemistry applications [13]. This method eliminates the need for organic solvents while maintaining high reaction efficiency and yields [15]. The use of ionic liquids as catalysts under solvent-free microwave conditions has shown promising results for the synthesis of thiadiazole derivatives [13].

Optimization of Reaction Conditions for Yield Improvement

The optimization of reaction conditions for the synthesis of 5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine has been extensively studied to maximize yield and minimize reaction time [16] [14] [11]. Temperature, reaction time, catalyst selection, and molar ratios of reactants represent the primary parameters requiring optimization [17] [6].

ParameterConventional MethodMicrowave MethodYield (%)
Temperature80-90°CVariable (MW power dependent)70-86%
Reaction Time4-6 hours20-30 minutes85-90%
CatalystPhosphorus oxychloridePhosphorus oxychloride86-90%
SolventVarious organic solventsSolvent-free possible75-90%

Temperature optimization studies have revealed that reaction temperatures between 80-90 degrees Celsius provide optimal yields for conventional synthesis [2] [16]. Lower temperatures result in incomplete conversion, while higher temperatures may lead to decomposition of the desired product [16]. For microwave-assisted synthesis, the equivalent thermal effect is achieved through controlled power settings rather than external heating [14].

The molar ratio of reactants significantly influences the reaction outcome [16]. Optimal results are typically achieved using a 1:1.5 molar ratio of 3-fluorobenzoic acid to thiosemicarbazide [18]. Excess thiosemicarbazide ensures complete conversion of the acid derivative while minimizing the formation of side products [16].

Catalyst selection has proven crucial for yield optimization [14]. Comparative studies have demonstrated that phosphorus oxychloride provides superior results compared to thionyl chloride or concentrated sulfuric acid [14]. The use of phosphorus oxychloride under microwave irradiation achieves yields of 90% in just 5 minutes, compared to 70% with thionyl chloride under similar conditions [14].

CatalystReaction TimeTemperatureYield (%)Method
Phosphorus oxychloride4 hours80°C86%Conventional
Thionyl chloride4 hours80°C70%Conventional
Concentrated sulfuric acid5 minutesMW 480W78%Microwave
Phosphorus oxychloride5 minutesMW 600W90%Microwave
Thionyl chloride3 minutesMW 480W80%Microwave

Recent advances in reaction optimization have focused on green chemistry approaches [11]. The development of solvent-free conditions combined with microwave irradiation has achieved yields comparable to traditional methods while significantly reducing environmental impact [15]. Ultrasonic irradiation has also been investigated as an alternative energy source, achieving yields of 61% in 30 minutes at 80 degrees Celsius [14].

Comparative Analysis of Synthetic Routes from 3-Fluorobenzoic Acid Derivatives

The synthesis of 5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine from 3-fluorobenzoic acid derivatives can be accomplished through several distinct synthetic routes, each offering unique advantages and limitations [1] [18] [19]. A comprehensive comparative analysis reveals significant differences in reaction efficiency, yield, and practicality among these approaches.

The direct cyclization route represents the most straightforward approach, involving the reaction of 3-fluorobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride [1] [18]. This method has been extensively documented, with the crystal structure of the resulting compound confirmed through X-ray crystallography [1]. The reaction typically proceeds at 363 K for 6 hours, yielding the desired product after crystallization from ethanol [18].

An alternative synthetic pathway involves the initial conversion of 3-fluorobenzoic acid to its methyl ester, followed by reaction with thiosemicarbazide under microwave irradiation [9]. This approach offers the advantage of milder reaction conditions and shorter reaction times, typically requiring only 20-30 minutes at 340 watts microwave power [9].

Synthetic RouteStarting MaterialReaction ConditionsYield (%)Reaction Time
Direct cyclization3-Fluorobenzoic acid363 K, phosphorus oxychloride70-75%6 hours
Ester intermediateMethyl 3-fluorobenzoateMW 340W, thiosemicarbazide85-90%20-30 minutes
Acid chloride route3-Fluorobenzoyl chlorideRoom temperature, thiosemicarbazide80-85%2-3 hours
One-pot synthesis3-Fluorobenzoic acidPolyphosphate ester, one-pot75-80%1-2 hours

The acid chloride route involves the initial formation of 3-fluorobenzoyl chloride through treatment with thionyl chloride, followed by reaction with thiosemicarbazide [20]. This approach offers excellent regioselectivity and can be performed under mild conditions, typically at room temperature [20]. The elimination of water during the cyclization step is facilitated by the highly reactive nature of the acid chloride intermediate [20].

Environmental considerations have led to the development of greener synthetic approaches [4] [15]. The polyphosphate ester method represents a significant advancement in this regard, eliminating the need for toxic reagents such as phosphorus oxychloride or thionyl chloride [4]. This one-pot approach proceeds through three distinct steps: formation of the acyl thiosemicarbazide, cyclization, and dehydration, all occurring in a single reaction vessel [4].

The choice of synthetic route depends on several factors, including available starting materials, required purity, environmental considerations, and scale of synthesis [19]. For laboratory-scale synthesis, the microwave-assisted ester route offers optimal efficiency and yield [9]. For industrial applications, the direct cyclization method may be preferred due to the ready availability of 3-fluorobenzoic acid and established reaction protocols [2].

XLogP3

2.1

Wikipedia

5-[(3-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine

Dates

Last modified: 08-15-2023

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